molecular formula C12H17ClN2O B349582 1-(2-Chlorophenyl)-2-piperazin-1-ylethanol CAS No. 897552-58-8

1-(2-Chlorophenyl)-2-piperazin-1-ylethanol

Cat. No.: B349582
CAS No.: 897552-58-8
M. Wt: 240.73g/mol
InChI Key: GINZIWLUUHLAHY-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2-piperazin-1-ylethanol is an organic compound that features a piperazine ring substituted with a 2-chlorophenyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-2-piperazin-1-ylethanol typically involves the reaction of 2-chlorophenylpiperazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 2-chlorophenylpiperazine and ethylene oxide.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 50-100°C.

    Catalysts: A base catalyst, such as potassium carbonate, is often used to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-2-piperazin-1-ylethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 1-(2-chlorophenyl)-2-piperazin-1-ylacetone.

    Reduction: Formation of 1-(2-chlorophenyl)-2-piperazin-1-ylamine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-2-piperazin-1-ylethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)piperazine: Lacks the ethanol moiety but shares the piperazine and chlorophenyl structure.

    2-(2-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline: Contains a similar chlorophenyl group but has a different core structure.

    1-(2-Chlorophenyl)-4-methylpiperazine: Similar structure with a methyl group instead of an ethanol moiety.

Uniqueness

1-(2-Chlorophenyl)-2-piperazin-1-ylethanol is unique due to the presence of both the piperazine ring and the ethanol moiety, which may confer distinct pharmacological properties

Properties

IUPAC Name

1-(2-chlorophenyl)-2-piperazin-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c13-11-4-2-1-3-10(11)12(16)9-15-7-5-14-6-8-15/h1-4,12,14,16H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINZIWLUUHLAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(C2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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